4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Overview
Description
Scientific Research Applications
Synthesis and Evaluation of Derivatives for Antimicrobial and Antitumor Activity
- Research has led to the synthesis of novel derivatives containing the sulfonamide moiety, with some compounds demonstrating promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have been synthesized through heteroaromatization processes, showing potential in combating microbial infections (Hassan et al., 2009).
- Additionally, some derivatives have been evaluated for their antitumor activities, with certain compounds showing inhibitory effects against cancer cell lines. This includes research on pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives that induced apoptosis through G1 cell-cycle arrest in cancer cells, highlighting their potential as anticancer agents (Fares et al., 2014).
Inhibition of Human Carbonic Anhydrase Isozymes
- Derivatives of the compound have been investigated for their ability to inhibit human carbonic anhydrase isozymes, which are crucial for various physiological functions. Some sulfonamide derivatives incorporating various moieties exhibited low nanomolar inhibitory activity against certain isozymes, suggesting their potential in developing therapeutics for conditions associated with these enzymes (Alafeefy et al., 2015).
Development of COX-2 Inhibitors
- Research on similar sulfonamide derivatives has explored their potential as selective COX-2 inhibitors, aiming to develop new treatments for inflammatory conditions and pain management. The introduction of specific substituents has been found to enhance selectivity and potency, leading to compounds with promising pharmacological profiles (Hashimoto et al., 2002).
properties
IUPAC Name |
4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXCVUICUUOADN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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